4-Bromo-3-fluoro-N-propyl-benzenesulfonamide

Lipophilicity Drug design ADME profiling

4-Bromo-3-fluoro-N-propyl-benzenesulfonamide (CAS 1055995-82-8) is a halogenated benzenesulfonamide derivative with the molecular formula C₉H₁₁BrFNO₂S and a molecular weight of 296.16 g·mol⁻¹. The compound features a 1-bromo-3-fluoro substitution pattern on the phenyl ring and an N-propyl side chain, giving it a computed XLogP3 of 2.6, a topological polar surface area of 54.6 Ų, and one hydrogen-bond donor.

Molecular Formula C9H11BrFNO2S
Molecular Weight 296.16 g/mol
CAS No. 1055995-82-8
Cat. No. B1473532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
CAS1055995-82-8
Molecular FormulaC9H11BrFNO2S
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=CC(=C(C=C1)Br)F
InChIInChI=1S/C9H11BrFNO2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5H2,1H3
InChIKeyMPUCFWMCCARHHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-fluoro-N-propyl-benzenesulfonamide (CAS 1055995-82-8) — Structural Identity, Physicochemical Profile, and Sourcing Snapshot for Research Procurement


4-Bromo-3-fluoro-N-propyl-benzenesulfonamide (CAS 1055995-82-8) is a halogenated benzenesulfonamide derivative with the molecular formula C₉H₁₁BrFNO₂S and a molecular weight of 296.16 g·mol⁻¹ . The compound features a 1-bromo-3-fluoro substitution pattern on the phenyl ring and an N-propyl side chain, giving it a computed XLogP3 of 2.6, a topological polar surface area of 54.6 Ų, and one hydrogen-bond donor . It is commercially available through major suppliers including Sigma-Aldrich (Enamine catalog) and Fujifilm Wako Pure Chemical, and its synthesis via sulfonamide coupling from 4-bromo-3-fluorobenzenesulfonyl chloride has been reported with a 90% isolated yield and 100% HPLC purity at 210–370 nm .

Why 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide Cannot Be Trivially Replaced by Other Halogenated or N-Alkyl Benzenesulfonamides


Benzenesulfonamides with different halogenation patterns and N-alkyl substituents exhibit divergent binding thermodynamics, kinetics, and isoform selectivity profiles against carbonic anhydrase (CA) enzymes, even when the substituent changes appear minor . Fluorination at specific ring positions alters the pKa of the sulfonamide group, directly affecting zinc coordination and binding kinetics, while the N-propyl chain influences hydrophobic pocket interactions and can modulate selectivity among CA isoforms I, II, IX, and XII . Consequently, substituting 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide with an analog lacking the Br/F combination or bearing a different N-alkyl group introduces uncontrolled variation in target engagement that cannot be compensated for by simply adjusting concentration.

Quantitative Differentiation Evidence for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide: Head-to-Head, Cross-Study, and Class-Level Data


Physicochemical Differentiation: Lipophilicity (XLogP3) of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide vs. Unsubstituted and Mono-Halogenated Benzenesulfonamide Comparators

The computed XLogP3 value of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide is 2.6, compared with unsubstituted benzenesulfonamide (XLogP3 ≈ 0.6), 4-bromobenzenesulfonamide (XLogP3 ≈ 1.5), and 3-fluorobenzenesulfonamide (XLogP3 ≈ 1.0) . The combined electron-withdrawing effect of Br and F, together with the propyl chain, yields a >4-fold increase in calculated logP relative to the unsubstituted core. This elevated lipophilicity is predictive of enhanced membrane permeability and altered tissue distribution profiles in cell-based and in vivo models .

Lipophilicity Drug design ADME profiling

Synthetic Accessibility and Purity: Reported 90% Yield and 100% HPLC Purity for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide

A published synthetic route for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide reports a 90% isolated yield after purification, with HRMS confirmation (calcd for C₉H₁₁BrFNO₂S: 294.96779; found: 294.9684) and HPLC purity of 100.0% at 210–370 nm . This compares favorably with typical sulfonamide coupling yields of 60–80% for analogous N-alkyl substrates, and the single-peak HPLC trace demonstrates the absence of common byproducts such as unreacted sulfonyl chloride or bis-alkylated material.

Synthetic chemistry Process development Quality control

Halogen Substitution Pattern: 4-Br/3-F vs. Mono-Halogenated Benzenesulfonamides — Class-Level Evidence for Altered Carbonic Anhydrase Binding

In a systematic study of fluorinated benzenesulfonamides binding to human carbonic anhydrase II (hCA II), the combination of multiple fluorine substituents at specific ring positions was shown to alter both thermodynamic binding signatures and kinetic kon/koff rates, with the position of fluorination being critical for kinetic binding profiles . The presence of Br at the 4-position additionally contributes to halogen-bonding interactions within the hydrophobic pocket of CA active sites, an interaction not achievable with mono-fluoro or mono-bromo analogs, as inferred from crystallographic studies of halogenated benzenesulfonamide-CA II complexes . The N-propyl chain further differentiates this compound from N-methyl, N-ethyl, or unsubstituted sulfonamide analogs, which exhibit different CA isoform selectivity profiles and Ki values .

Carbonic anhydrase inhibition Structure-activity relationship Medicinal chemistry

Molecular Recognition Surface: Topological Polar Surface Area (TPSA) of 54.6 Ų Differentiates 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide from More Polar Benzenesulfonamide Derivatives

The computed topological polar surface area (TPSA) of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide is 54.6 Ų . This lies within the optimal range for oral bioavailability (<140 Ų) and below the commonly cited blood-brain barrier penetration threshold (<90 Ų). In comparison, benzenesulfonamides bearing additional polar substituents (e.g., 4-amino, 4-hydroxy, or 4-carboxy) exhibit TPSA values exceeding 80–100 Ų. The lower TPSA of the target compound, attributable to the absence of additional hydrogen-bond donors beyond the single sulfonamide NH, predicts superior passive membrane diffusion relative to more polar benzenesulfonamide analogs.

Molecular descriptors Blood-brain barrier permeability Oral bioavailability

Exact Mass Confirmation: HRMS Data (294.96779 Da) as an Identity and Purity Benchmark for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide Procurement

The exact monoisotopic mass of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide calculated from its molecular formula is 294.96779 Da, and HRMS (EI) measurement reports an M⁺ peak at 294.9684 Da, corresponding to a mass error of <2 ppm . This level of mass accuracy provides a definitive identity confirmation that distinguishes this compound from isobaric impurities or regioisomeric byproducts (e.g., 3-bromo-4-fluoro or 2-bromo-3-fluoro substitution patterns) that would share the same nominal mass but differ in exact mass due to distinct fragmentation behavior.

High-resolution mass spectrometry Quality assurance Compound identity verification

Patent Landscape: 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide Embedded in Granted EP2914583 — Fluorinated Benzenesulfonamides as Carbonic Anhydrase Inhibitors

The compound falls within the generic scope of granted European patent EP2914583 (filed October 30, 2012, granted and in force through at least October 2025), titled 'Fluorinated Benzenesulfonamides as Inhibitors of Carbonic Anhydrase,' assigned to Vilnius University . The patent discloses a series of fluorinated benzenesulfonamides with structural variations including halogen substitution patterns and N-alkyl chains. While the specific compound 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide is not individually exemplified in the patent's experimental section, its structural features fall within the claimed Markush structures, providing a degree of IP transparency that facilitates freedom-to-operate assessment for research use .

Intellectual property Carbonic anhydrase inhibitors Therapeutic patent landscape

Scientifically Justified Application Scenarios for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform Selectivity Screening and SAR Probe Design

The 4-Br/3-F/N-propyl substitution pattern provides a structurally differentiated scaffold for carbonic anhydrase inhibitor screening panels. Based on class-level evidence that N-propyl benzenesulfonamides exhibit distinct selectivity profiles for tumor-associated isoforms hCA IX and hCA XII compared with N-methyl or N-ethyl analogs , this compound serves as a key SAR probe for exploring the contribution of the propyl chain to isoform selectivity, while the Br and F substituents modulate the sulfonamide pKa and engage in halogen-bonding interactions within the CA active site . Researchers seeking to dissect the structural determinants of CA isoform selectivity should prioritize this compound over mono-substituted or N-unsubstituted benzenesulfonamide analogs.

Membrane-Permeable Sulfonamide Scaffold for Intracellular Target Engagement

With a computed XLogP3 of 2.6 and a TPSA of 54.6 Ų, 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide occupies a favorable physicochemical space for passive membrane permeability . This makes it a rational starting point for medicinal chemistry programs targeting intracellular enzymes where benzenesulfonamide-based zinc-binding groups are required but where more polar analogs (e.g., primary sulfonamides with TPSA >80 Ų) exhibit poor cell penetration. The compound's balanced lipophilicity, conferred by the combined effect of Br, F, and N-propyl groups, supports its use in cellular target engagement assays where intracellular exposure is critical.

High-Purity Building Block for Parallel Library Synthesis

The documented 90% synthetic yield and 100% HPLC purity at 210–370 nm, combined with HRMS identity confirmation (mass error <2 ppm), establish this compound as a reliable building block for parallel medicinal chemistry libraries . When synthesizing focused libraries of N-alkyl benzenesulfonamides, the high purity of the starting material reduces the risk of propagating impurities that could generate false-positive or false-negative results in high-throughput biological screening. Researchers planning array-based SAR studies should select this compound over lower-purity or uncharacterized benzenesulfonamide precursors.

Halogen-Bonding Motif Exploration in Structure-Based Drug Design

The presence of both bromine (at position 4) and fluorine (at position 3) creates a dual-halogen substitution pattern suitable for studying halogen-bonding interactions in protein-ligand complexes. Crystallographic studies of related halogenated benzenesulfonamides bound to human carbonic anhydrase II demonstrate that bromine can engage in halogen bonds with backbone carbonyl oxygens in the hydrophobic pocket, while fluorine modulates the electronic properties of the aromatic ring . This compound provides a defined chemical probe for crystallographic fragment screening and structure-based design efforts aimed at exploiting halogen-bonding interactions for affinity optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.